2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide” has the molecular formula C17H15ClN4O3S3 . It is not intended for human or veterinary use and is for research use only.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 454.96. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Crystal Structure Analysis
Studies have explored the crystal structures of compounds related to 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide, revealing insights into their molecular conformations and intramolecular interactions. For instance, research on similar compounds has highlighted their folded conformation around the methylene C atom of the thioacetamide bridge, showing the pyrimidine ring inclined to the benzene ring by certain degrees, which stabilizes the folded conformation through intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016); (Subasri et al., 2017).
Molecular Docking and Design of Inhibitors
The compound's framework has been utilized in designing inhibitors targeting specific enzymes. For example, pyrimidinylthiobenzoates, which share a structural motif with the compound , have been analyzed for their herbicidal activity against acetohydroxyacid synthase (AHAS). This research integrates techniques like molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) to identify bioactive conformations (He et al., 2007).
Antimicrobial and Antitumor Activities
Several studies focus on the synthesis and evaluation of novel derivatives for antimicrobial and antitumor activities. For instance, novel acetamide, pyrrole, and thiophene derivatives containing the biologically active pyrazole moiety have been synthesized and evaluated for their antitumor activity, showing significant results compared to reference drugs (Alqasoumi et al., 2009).
Antithrombotic Properties
Research into related structures has also explored the antithrombotic properties of novel compounds, demonstrating potent oral antithrombotic properties in animal models, which could inform the development of therapeutic agents targeting thrombin inhibition (Lorrain et al., 2003).
Antibacterial and Antifungal Activities
Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal activities, providing insights into the development of new antimicrobial agents (Nunna et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S3/c1-10-2-4-11(5-3-10)21-14(23)9-26-17-20-8-12(16(19)22-17)28(24,25)15-7-6-13(18)27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYFAZJAIXZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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